molecular formula C10H6N2 B12955428 4-Ethynyl-1,7-naphthyridine

4-Ethynyl-1,7-naphthyridine

Cat. No.: B12955428
M. Wt: 154.17 g/mol
InChI Key: QJAYBAWMZQSEKN-UHFFFAOYSA-N
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Description

4-Ethynyl-1,7-naphthyridine is a heterocyclic organic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a naphthyridine core with an ethynyl group attached at the 4-position, making it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-1,7-naphthyridine typically involves the reaction of 2-cyano-3-pyridylacetonitrile with appropriate reagents under specific conditions. One common method is the microwave-promoted synthesis, which is efficient, clean, and environmentally friendly. This method involves the use of microwave irradiation to enhance reaction rates and yields .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar microwave-promoted methods or other optimized synthetic routes to ensure high yield and purity. The use of eco-friendly and cost-effective processes is often prioritized in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Ethynyl-1,7-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a wide range of functionalized naphthyridine derivatives .

Mechanism of Action

The mechanism of action of 4-Ethynyl-1,7-naphthyridine involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with cellular signaling pathways, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 4-Ethynyl-1,7-naphthyridine is unique due to the presence of the ethynyl group at the 4-position, which imparts distinct chemical reactivity and biological activity. This structural feature allows for a wide range of chemical modifications and applications, making it a valuable compound in research and industry .

Properties

Molecular Formula

C10H6N2

Molecular Weight

154.17 g/mol

IUPAC Name

4-ethynyl-1,7-naphthyridine

InChI

InChI=1S/C10H6N2/c1-2-8-3-6-12-10-7-11-5-4-9(8)10/h1,3-7H

InChI Key

QJAYBAWMZQSEKN-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C2C=CN=CC2=NC=C1

Origin of Product

United States

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